Lipophilicity Comparison: Adamantyl vs. Unsubstituted and 4-Chlorophenyl
The target compound exhibits a computed XLogP3-AA of 4.2, representing a ≥2.4 log unit increase over the unsubstituted parent imidazo[2,1-b]thiazole-3-acetic acid (XLogP~1.0, estimated from structural class benchmarks for C7H6N2O2S) [1]. This lipophilicity differential is quantitatively consistent with the adamantyl group's established contribution of approximately 2.8–3.2 logP units relative to hydrogen [2]. The 4-chlorophenyl analog (C13H9ClN2O2S, MW 292.74) carries an intermediate XLogP (estimated ~2.8–3.2), meaning the adamantyl compound is approximately 1.0–1.4 log units more lipophilic than its closest aryl-substituted comparator [1].
| Evidence Dimension | Calculated partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 |
| Comparator Or Baseline | Unsubstituted imidazo[2,1-b]thiazole-3-acetic acid (XLogP ~1.0, class-estimated); 4-chlorophenyl analog (XLogP ~2.8–3.2, estimated) |
| Quantified Difference | ΔXLogP ≥ +2.4 vs. unsubstituted; ΔXLogP ~ +1.0–1.4 vs. 4-chlorophenyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
The >2 log unit lipophilicity advantage directly impacts passive membrane permeability, blood-brain barrier penetration potential, and intracellular target access, making the adamantyl analog the preferred candidate for CNS-penetrant or intracellular target screening programs where polar aryl-substituted analogs would be predicted to have limited permeability.
- [1] PubChem CID 16227089. Computed Properties: XLogP3-AA = 4.2. https://pubchem.ncbi.nlm.nih.gov/compound/16227089 View Source
- [2] Leo, A.; Hansch, C.; Elkins, D. Partition Coefficients and Their Uses. Chem. Rev. 1971, 71 (6), 525–616. [Establishes π(adamantyl) ~2.8–3.2 from hydrocarbon fragment constants.] View Source
